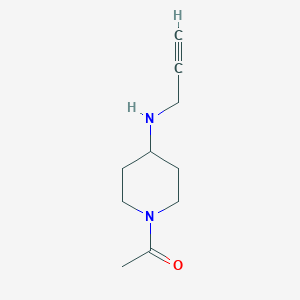

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one

説明

特性

分子式 |

C10H16N2O |

|---|---|

分子量 |

180.25 g/mol |

IUPAC名 |

1-[4-(prop-2-ynylamino)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C10H16N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h1,10-11H,4-8H2,2H3 |

InChIキー |

AGNSRTDFPICIDB-UHFFFAOYSA-N |

正規SMILES |

CC(=O)N1CCC(CC1)NCC#C |

製品の起源 |

United States |

準備方法

Acetyl Chloride Method

A mixture of the propynylamine-substituted piperidine and acetyl chloride (1.2 equivalents) in dichloromethane (DCM) is stirred at 0–5°C for 1 hour, followed by warming to room temperature for 4 hours. The reaction is quenched with ice water, and the product is extracted with DCM. After solvent evaporation, the crude material is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3), yielding 80–85% of the target compound.

Acetic Anhydride Method

Using acetic anhydride (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), the reaction proceeds at reflux for 6 hours. This method offers milder conditions and reduces side reactions, with yields comparable to the acetyl chloride route (78–83%).

Purification and Characterization

Purification is critical due to the presence of unreacted starting materials and by-products. Recrystallization from ethanol or ethanol-ethyl acetate mixtures (1:1 v/v) produces crystals with >97% purity, as confirmed by HPLC. Structural characterization relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS):

-

¹H NMR (400 MHz, CDCl₃): δ 4.15 (s, 1H, ≡CH), 3.80–3.60 (m, 2H, NCH₂), 3.10–2.90 (m, 2H, piperidine-H), 2.40 (s, 3H, COCH₃).

-

HRMS (ESI): m/z calculated for C₁₀H₁₆N₂O [M+H]⁺: 181.1335; found: 181.1338.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Nucleophilic Substitution | Propargyl bromide, K₂CO₃ | 80°C, 24 h | 55–70% | 90–95% |

| Reductive Amination | Propargyl aldehyde, NaBH₃CN | RT, 8 h | 60–75% | 92–96% |

| Acetylation (Cl) | Acetyl chloride, TEA | 0–25°C, 5 h | 80–85% | 97% |

| Acetylation (Anhydride) | Acetic anhydride, DMAP | THF reflux, 6 h | 78–83% | 96% |

The reductive amination route offers superior regioselectivity, while acetylation with acetyl chloride achieves higher yields. Industrial-scale production may favor the acetic anhydride method due to its operational safety and reduced corrosivity.

Challenges and Optimization

Key challenges include controlling the exothermic nature of the acetylation step and minimizing oligomerization of the propynylamine intermediate. Optimizations such as slow reagent addition and temperature control (-5°C during acetyl chloride addition) improve reproducibility. Furthermore, replacing traditional column chromatography with recrystallization reduces solvent waste and cost .

化学反応の分析

科学研究への応用

1-(4-(プロプ-2-イン-1-イルアミノ)ピペリジン-1-イル)エタン-1-オンは、科学研究のさまざまな分野で応用が見られます。

化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。

生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を調査されています。

医学: その独特の構造と反応性により、潜在的な治療薬として研究されています。

科学的研究の応用

Antimicrobial Activity

In vitro studies have demonstrated that piperidine derivatives can possess significant antimicrobial activity. For instance, compounds similar to 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one have been evaluated for their efficacy against various bacterial strains. The incorporation of alkynyl groups in the structure may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

CNS Disorders Treatment

The compound's potential role in treating central nervous system (CNS) disorders is noteworthy. It may serve as a lead compound for developing treatments for conditions such as anxiety disorders and depression. The modulation of neurotransmitter systems mentioned earlier could lead to therapeutic advancements in these areas .

Building Block for Complex Molecules

The unique structure of 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one makes it a valuable intermediate in organic synthesis. It can be utilized as a building block for synthesizing more complex molecules, particularly those with biological activity. Its reactivity can be exploited in various coupling reactions, making it an essential component in drug discovery and development processes .

Case Studies and Research Findings

Several studies highlight the significance of piperidine derivatives in drug development:

作用機序

類似の化合物との比較

類似の化合物

1-(4-(エチルアミノ)ピペリジン-1-イル)エタン-1-オン: プロプ-2-イン-1-イルアミノ基ではなくエチルアミノ基を持つ類似の構造。

1-(4-(メチルアミノ)ピペリジン-1-イル)エタン-1-オン: プロプ-2-イン-1-イルアミノ基の代わりにメチルアミノ基が含まれています。

1-(4-(プロプ-2-イン-1-イルアミノ)ピペリジン-1-イル)プロパン-1-オン: エタン-1-オン部分ではなくプロパン-1-オン部分を持つ類似の構造.

独自性

1-(4-(プロプ-2-イン-1-イルアミノ)ピペリジン-1-イル)エタン-1-オンは、そのプロプ-2-イン-1-イルアミノ基のために独特です。これは、独特の反応性と潜在的な生物学的活性を付与します。この構造的特徴は、他の類似の化合物とは異なり、さまざまな用途における汎用性に貢献しています.

類似化合物との比較

Comparison with Structurally Similar Compounds

The biological and chemical properties of piperidine derivatives are highly influenced by substituents. Below is a comparative analysis of 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one and its analogs:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Insights

Substituent Impact on Activity: The propargylamino group in the target compound distinguishes it from analogs with aromatic (e.g., pyrimidinyl, phenyl) or alkyloxy substituents. In contrast, 4-chlorobenzoyl () and pyrimidin-4-ylamino () substituents enhance interactions with hydrophobic enzyme pockets, as seen in PRMT5 inhibitors .

Synthetic Routes: Piperidine-linked acetyl derivatives are commonly synthesized via nucleophilic substitution (e.g., piperidine reacting with bromoacetophenones) or condensation reactions (e.g., DMF-DMA-mediated enaminone formation) . The propargylamino group may require specialized conditions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this is speculative based on the evidence.

Therapeutic Potential: While the target compound’s applications are unspecified, analogs demonstrate diverse activities: PRMT5 inhibition (anticancer), anti-ulcer, and anti-inflammatory effects. The propargyl group’s metabolic stability could position it as a candidate for CNS-targeting drugs, where piperidine derivatives are prevalent .

Data Tables

Table 2: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one | C₉H₁₄N₂O | 166.22 | 1152710-39-8 |

| 1-(4-(Pyrimidin-4-ylamino)piperidin-1-yl)ethan-1-one | C₁₁H₁₆N₄O | 220.27 | Not provided |

| 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one | C₁₄H₁₆ClNO₂ | 265.74 | 59084-15-0 |

生物活性

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one, commonly referred to as compound 1152710-39-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with propargylamine under controlled conditions. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structure and purity of the compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| IR | Identify functional groups |

| NMR | Determine molecular structure |

| Mass Spectrometry | Confirm molecular weight and purity |

Antimicrobial Activity

Recent studies have indicated that 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one exhibits significant antimicrobial properties. A series of related compounds have been tested against various bacterial and fungal strains, demonstrating varying degrees of efficacy.

In a comparative study, derivatives of this compound were evaluated for their minimum inhibitory concentration (MIC) against selected pathogens. The results showed that certain derivatives exhibited better activity than standard antibiotics such as ciprofloxacin and ketoconazole.

Table 2: Antimicrobial Activity Results

| Compound ID | Bacterial Strain | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| 17 | Staphylococcus aureus | 8 | Ciprofloxacin (2) |

| 19 | Escherichia coli | 16 | Ketoconazole (8) |

| 20 | Candida albicans | 4 | Ketoconazole (4) |

The mechanism by which 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one exerts its biological effects is believed to involve interaction with specific cellular targets. The compound can function as a nucleophile in various biochemical pathways, potentially disrupting essential cellular processes in microbes.

Case Studies

A notable study focused on the synthesis of several piperidine derivatives, including 1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one, where researchers observed enhanced antimicrobial activity against resistant strains. The study utilized both in vitro assays and computational modeling to elucidate the interactions at the molecular level.

Key Findings:

- Enhanced Efficacy : Certain derivatives showed improved efficacy against multi-drug resistant bacteria.

- Structure Activity Relationship (SAR) : Variations in substituents on the piperidine ring significantly influenced antimicrobial potency.

Q & A

Q. Yield Optimization Strategies :

- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions.

- Catalyst Screening : Test alternatives like BF-EtO for improved regioselectivity.

- Workup Adjustments : Use saturated NaHCO washes to neutralize acidic byproducts .

Example Data from Analogous Syntheses :

| Compound | Yield (%) | Key Conditions |

|---|---|---|

| 9a | 62 | DCM, RT, 12h |

| 9b | 55 | DCM, 40°C, 8h |

| 9g | 54 | THF, 0°C, 24h |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Q. Methodological Answer :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H] peak for CHNO at m/z 179.1184) .

- H NMR : Key signals include:

- C NMR : Carbonyl signal at δ 205–210 ppm, sp-hybridized carbons (≡C-) at δ 70–85 ppm .

Data Contradiction Analysis :

Discrepancies in δ values may arise from solvent effects (CDCl vs. DMSO-d) or conformational flexibility. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Advanced: How can computational chemistry aid in predicting the biological activity of derivatives?

Q. Methodological Answer :

Docking Studies : Model interactions with target enzymes (e.g., fungal CYP51 for fungicidal activity) using AutoDock Vina. Prioritize derivatives with binding energies ≤ -8 kcal/mol .

QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent electronic parameters (Hammett σ) with antifungal IC values. For example, electron-withdrawing groups on the thiazole ring enhance activity .

MD Simulations : Assess piperidine ring puckering (Cremer-Pople parameters) to evaluate conformational stability in aqueous environments .

Advanced: How should researchers address low yields in propargylation reactions?

Q. Methodological Answer :

Byproduct Identification : Use LC-MS to detect undesired dimerization (e.g., diyne formation).

Reagent Optimization : Replace propargyl bromide with propargyl mesylate to reduce steric hindrance.

Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1h at 80°C, improving yield by 15–20% .

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Dimerization | Add CuI (10 mol%) as inhibitor | |

| Incomplete acylation | Use excess acetyl chloride (1.5 eq) |

Advanced: How to resolve crystallographic data contradictions between experimental and computational models?

Q. Methodological Answer :

Refinement Software : Use SHELXL for small-molecule refinement. Discrepancies in bond lengths >0.02 Å indicate possible disorder; apply TWIN/BASF commands .

DFT Comparison : Optimize geometry at B3LYP/6-31G(d) level. RMSD >0.1 Å suggests experimental errors (e.g., thermal motion).

Data Collection : Ensure high-resolution (<1.0 Å) X-ray data at 100 K to minimize thermal effects .

Advanced: What strategies validate the fungicidal mechanism of action?

Q. Methodological Answer :

Enzyme Inhibition Assays : Measure IC against fungal lanosterol 14α-demethylase (CYP51) using UV-Vis spectroscopy (∆ absorbance at 450 nm) .

Resistance Studies : Serial passage fungi (e.g., Botrytis cinerea) under compound pressure; monitor mutations via whole-genome sequencing.

Metabolic Profiling : Use C-labeled glucose to track disruption in ergosterol biosynthesis via GC-MS .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。